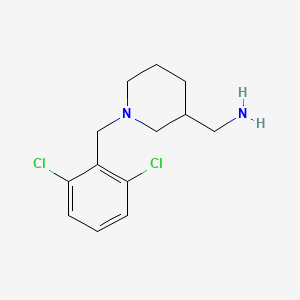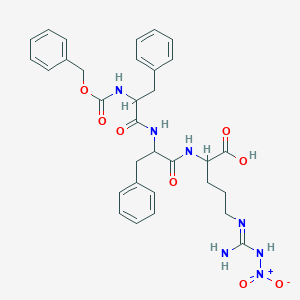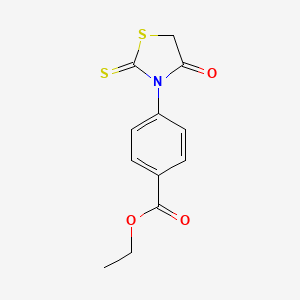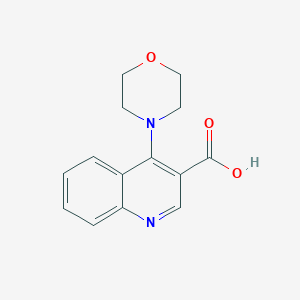
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide is a heterocyclic compound that belongs to the dithiin family This compound is characterized by a six-membered ring containing two sulfur atoms and a carboxylic acid group
Méthodes De Préparation
The synthesis of 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide can be achieved through various synthetic routes. One common method involves the reaction of a suitable dithiol with a carboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .
Analyse Des Réactions Chimiques
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dioxide functionality to a sulfide or thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Applications De Recherche Scientifique
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide has found applications in various fields of scientific research:
Mécanisme D'action
The mechanism by which 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of the dioxide functionality allows for redox reactions, which can modulate the activity of redox-sensitive proteins .
Comparaison Avec Des Composés Similaires
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide can be compared with other similar compounds, such as 1,3-dithianes and 1,4-dithianes. While 1,3-dithianes are well-known for their use as carbonyl protecting groups and umpolung reagents, 1,4-dithiins offer unique reactivity due to the presence of the sulfur atoms in the ring .
Similar compounds include:
- 1,3-Dithiane
- 1,4-Dithiane
- 2,3-Dihydro-1,4-dithiin
The unique combination of the phenyl group and the dioxide functionality in this compound sets it apart from these related compounds, providing distinct chemical and biological properties .
Propriétés
Numéro CAS |
1082893-10-4 |
|---|---|
Formule moléculaire |
C11H10O4S2 |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
1,1-dioxo-6-phenyl-2,3-dihydro-1,4-dithiine-5-carboxylic acid |
InChI |
InChI=1S/C11H10O4S2/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2,(H,12,13) |
Clé InChI |
XNSWVYVTGIUSTB-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C(=C(S1)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12110101.png)




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)
![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)



![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
